molecular formula C19H16FN3O4 B4258021 3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide

Cat. No. B4258021
M. Wt: 369.3 g/mol
InChI Key: AYWATFLUCGGJII-UHFFFAOYSA-N
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Description

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and is known for its unique mechanism of action. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide involves the inhibition of specific enzymes and proteins in microorganisms and cancer cells. This compound has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for the replication and transcription of DNA in bacteria. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for the replication and transcription of DNA in cancer cells.
Biochemical and Physiological Effects:
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide has been found to have significant biochemical and physiological effects. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to induce oxidative stress in microorganisms, leading to their death. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide in lab experiments include its significant antimicrobial and anticancer activity, as well as its potential use as a diagnostic tool. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide. One potential direction is the development of new derivatives of this compound with improved antimicrobial and anticancer activity. Another potential direction is the study of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential use in various diseases.

Scientific Research Applications

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential applications in various fields. This compound has been found to have significant antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a diagnostic tool in various diseases.

properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c20-14-4-1-12(2-5-14)10-21-17(24)7-8-18-22-23-19(27-18)13-3-6-15-16(9-13)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWATFLUCGGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)CCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide
Reactant of Route 4
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide

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